molecular formula C21H18ClFN2O4S B7707547 N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide

N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide

Cat. No.: B7707547
M. Wt: 448.9 g/mol
InChI Key: NYOBJCCTWQOVMA-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide” is an organic intermediate with borate and sulfonamide groups . It has been studied for its potential applications in pharmacy and biology .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . A series of novel 2-methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides were synthesized and their anti-platelet aggregation activities were evaluated .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) has been used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis, with high stability, low toxicity, and high reactivity in various transformation processes . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties have been studied using density functional theory (DFT), which shows that the crystal structures obtained by the two methods are consistent . The molecular weight of a similar compound is reported to be 403.5 g/mol .

Mechanism of Action

While specific mechanisms of action for this compound are not detailed in the search results, related compounds have been found to have anti-platelet aggregation activities .

Future Directions

The compound has potential applications in pharmacy and biology, including the construction of stimulus-responsive drug carriers . It also has potential to become a novel kind of anti-platelet drugs . Further studies are needed to explore these possibilities.

Properties

IUPAC Name

N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-13-3-5-14(6-4-13)21(26)24-19-12-16(8-10-20(19)29-2)30(27,28)25-15-7-9-18(23)17(22)11-15/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOBJCCTWQOVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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